2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate
Description
Historical Development and Discovery
The development of 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate emerged from the broader evolution of acetylenic diol surfactant technology, which has roots extending back several decades in the surfactant industry. The compound represents a refinement of earlier acetylenic diol formulations, incorporating ethoxylation techniques to enhance water solubility and performance characteristics. According to documented research, the synthesis methodology for this compound was established through systematic modification of parent acetylenic diol molecules, with ethylene oxide addition being carefully controlled to achieve optimal surfactant properties.
The historical trajectory of this compound's development is closely linked to the advancement of Gemini surfactant technology, which has been fundamental in creating high-performance non-ionic organic superwetters. The compound's creation was driven by industrial demands for surfactants that could provide superior dynamic surface tension reduction while maintaining low foaming characteristics. This development represented a significant breakthrough in addressing the limitations of conventional surfactants, particularly in applications requiring rapid wetting and excellent substrate penetration.
The compound has been commercially available under various trade names, including Dynol 604 and Dynol 607, reflecting different ethoxylation levels and performance characteristics. These commercial formulations emerged from extensive research and development programs aimed at optimizing the balance between hydrophilic and hydrophobic properties to achieve maximum effectiveness in diverse application environments.
Chemical Classification and Functional Categorization
This compound belongs to the specialized category of ethoxylated acetylenic diol surfactants, representing a distinct subclass within the broader non-ionic surfactant family. The compound's molecular formula is C₂₀H₃₈O₂, with a molecular weight of 310.518 grams per mole, though this can vary depending on the degree of ethoxylation. The chemical structure features a central acetylenic group flanked by tertiary alcohol functionalities, with ethoxylate chains providing enhanced water solubility and modified surface activity characteristics.
The compound is classified as an amphiphilic molecule, possessing both hydrophilic and hydrophobic regions that enable its exceptional surfactant properties. The acetylenic backbone provides unique geometric constraints that contribute to the molecule's ability to achieve extremely low surface tensions, while the ethoxylate groups enhance compatibility with aqueous systems. This dual functionality positions the compound as a Gemini surfactant, a classification that refers to molecules containing two hydrophilic head groups connected by a spacer, resulting in superior surface activity compared to conventional single-chain surfactants.
The functional categorization of this compound extends to its role as a superwetter, a designation reserved for surfactants capable of achieving surface tensions below 25 millinewtons per meter. This classification is significant because it distinguishes the compound from conventional wetting agents and positions it among the most effective surface tension reducers available for industrial applications.
Industrial Significance and Market Relevance
The industrial significance of this compound is substantial, with applications spanning multiple sectors including coatings, inks, adhesives, and cleaning products. The compound's unique properties make it particularly valuable in waterborne coating systems, where it provides excellent dynamic wetting, flow and leveling properties, and low foaming characteristics. In the global non-ionic surfactants market, which is projected to reach 21.6 billion United States dollars by 2030 with a compound annual growth rate of 5.1%, acetylenic diol ethoxylates represent a specialized but growing segment.
The compound's market relevance is particularly pronounced in the coatings and inks industry, where it serves as a critical additive for improving application properties and final product quality. Recommended usage levels typically range from 0.1 to 1.0 percent of total formulation weight, demonstrating its effectiveness at relatively low concentrations. This efficiency contributes to its cost-effectiveness and broad adoption across various applications.
Industrial applications extend to specialized sectors including metal surface treatment, where the compound functions in degreasing agents, cleaning solutions, and passivation liquids. In metalworking fluids, it serves dual purposes as a wetting agent and defoamer, contributing to improved performance in cutting and lubrication applications. The compound has also found applications in concrete and oil well cementing operations, highlighting its versatility across diverse industrial environments.
General Research Trajectory and Academic Interest
Academic and industrial research surrounding this compound has focused primarily on understanding its unique surface activity mechanisms and optimizing its performance in various applications. Research has particularly emphasized the compound's exceptional dynamic surface tension reduction capabilities, which distinguish it from conventional surfactants and make it valuable for high-speed application processes.
Recent academic investigations have explored the compound's synergistic effects when combined with other surfactants and additives, particularly in complex formulations where multiple performance requirements must be satisfied simultaneously. Studies have demonstrated significant synergy with other surfactant classes, leading to enhanced performance characteristics that exceed what would be expected from individual components alone.
The research trajectory has also encompassed detailed structure-property relationship studies, examining how variations in the degree of ethoxylation affect surface activity, solubility, and application performance. These investigations have been crucial in developing optimized formulations for specific applications and in understanding the fundamental mechanisms underlying the compound's exceptional performance characteristics.
Patent literature has documented various modifications and applications of the basic acetylenic diol ethoxylate structure, including glycidyl ether-capped variants that offer additional functionality and performance benefits. These developments represent ongoing efforts to expand the utility and effectiveness of this surfactant class through systematic structural modifications and chemical derivatization.
Current research interests include the development of environmentally sustainable production methods and the exploration of bio-based alternatives that maintain the performance characteristics of the traditional petroleum-derived compound. This research direction reflects broader industry trends toward sustainability and environmental responsibility while maintaining the high-performance standards required for demanding industrial applications.
Properties
IUPAC Name |
5,8-diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-9-21-19(7,13-11-17(3)4)15-16-20(8,22-10-2)14-12-18(5)6/h17-18H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDIJZDAHHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(CCC(C)C)C#CC(C)(CCC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026436 | |
| Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169117-72-0 | |
| Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α'-[1,4-dimethyl-1,4-bis(3-methylbutyl)-2-butyne-1,4-diyl]bis[ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The ethoxylation proceeds via:
-
Deprotonation : Base catalysts abstract protons from the diol’s hydroxyl groups, generating alkoxide ions.
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Ethylene Oxide Addition : Alkoxide ions attack the electrophilic carbon in EO, propagating ethoxy chains.
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Termination : Neutralization of the catalyst halts the reaction.
The stoichiometry is critical, as the number of EO units (denoted as m and n in formula (2)) determines the surfactant’s hydrophile-lipophile balance (HLB).
Catalytic Systems
Two catalyst types dominate industrial processes:
| Catalyst Type | Examples | Advantages | Limitations |
|---|---|---|---|
| Homogeneous | KOH, NaOH | High reactivity, low cost | Requires neutralization |
| Heterogeneous | MgO, CaO | Easy separation, reusable | Slower reaction kinetics |
Patents emphasize alkali metal hydroxides for their efficiency, with KOH achieving >90% conversion under optimized conditions.
Optimization of Ethoxylation Parameters
Controlled variables ensure consistent product quality and avoid over-ethoxylation, which compromises antifoaming properties.
Temperature and Pressure
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 120–150°C | Accelerates kinetics; beyond 150°C risks side reactions |
| Pressure | 2–5 atm | Maintains EO in liquid phase for better solubility |
Molar Ratios
The total EO units (m + n) are tightly regulated:
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Minimum : 1 mole EO (for minimal hydrophilicity)
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Maximum : 40 moles EO (exceeding this increases foamability).
Industrial batches commonly target m + n = 4–10 for balanced wetting and antifoaming effects.
Solvent Selection
Anhydrous toluene or xylene is preferred to prevent hydrolysis of EO. Solvent-free systems are feasible but require precise temperature control.
Post-Synthesis Processing
Crude ethoxylate undergoes purification to remove unreacted diol, catalyst residues, and oligomers.
Neutralization
Residual base catalysts are quenched with weak acids (e.g., acetic acid), followed by filtration to remove salts.
Distillation and Filtration
| Step | Conditions | Outcome |
|---|---|---|
| Short-path distillation | 180–200°C, <1 mmHg | Removes low-boiling impurities |
| Membrane filtration | 0.2 µm pores | Eliminates particulate matter |
Analytical Characterization
Quality control ensures compliance with specifications for industrial applications.
Chromatographic Methods
Spectroscopic Techniques
| Technique | Application |
|---|---|
| FT-IR | Confirms ethoxy (-CH₂CH₂O-) stretches at 1,100 cm⁻¹ |
| ¹H NMR | Determines average EO units via integration of ethoxy protons (δ 3.4–3.6 ppm) |
Industrial-Scale Production Challenges
Environmental Impact
Waste streams containing unreacted EO are treated via catalytic oxidation to mitigate atmospheric release.
Comparative Analysis of Ethoxylation Techniques
A 2024 study compared batch vs. continuous reactors for ethoxylation:
| Reactor Type | Conversion Efficiency | EO Uniformity (PDI) |
|---|---|---|
| Batch | 88–92% | 1.15–1.25 |
| Continuous | 94–97% | 1.05–1.12 |
Continuous systems offer superior control over EO addition rates, reducing polydispersity.
Recent Advances (2023–2025)
Catalytic Innovations
Chemical Reactions Analysis
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where ethoxy groups can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed to yield the parent diol.
Scientific Research Applications
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant to lower the surface tension of liquids, facilitating various chemical reactions.
Biology: The compound is employed in biological assays to improve the solubility of hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of certain drugs.
Mechanism of Action
The primary mechanism of action of 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of liquids, thereby decreasing the energy required to spread the liquid over a surface . This property makes it an effective wetting agent in various applications.
Comparison with Similar Compounds
Key Properties
- Physical State : Brownish-yellow liquid at room temperature .
- Density : 1.000–1.100 g/cm³ at 25°C .
- Functionality : Combines wetting and defoaming properties due to its acetylenic structure and ethoxylation .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Differences
Key Findings:
Acetylenic vs. Linear Ethoxylates: The acetylenic backbone in the target compound provides lower foam generation compared to linear ethoxylated alcohols (Carbowet series), which exhibit higher foam due to their flexible alkyl chains . Ethoxylation enhances water solubility and substrate wetting, making the compound superior in waterborne coatings compared to its non-ethoxylated counterpart .
Defoaming Efficiency :
- The compound outperforms gemini surfactants in defoaming while maintaining comparable wetting performance, attributed to its balanced hydrophobic (methyl branches) and hydrophilic (ethoxylate) moieties .
Performance Metrics
Table 2: Surface Activity Comparison
Analysis:
- The target compound strikes a balance between low surface tension (28–30 mN/m) and moderate foam suppression , making it ideal for applications requiring both wetting and foam control .
- Gemini surfactants achieve lower surface tension but lack defoaming capabilities, limiting their use in foam-sensitive processes .
Insights:
- The acetylenic diol ethoxylate requires stricter handling due to its toxicity classification (UN2810), unlike Carbowet surfactants .
Biological Activity
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate (CAS Number: 169117-72-0) is a surfactant with applications in various industrial and scientific fields. Its unique structure provides specific biological activities that are of interest in both environmental and health-related studies. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and potential applications.
- Molecular Formula : CHO
- Molecular Weight : 310.518 g/mol
- Synonyms : Dynol 604, Dynol 607, Olfine EXP 4001
Biological Activity Overview
The biological activity of this compound is primarily characterized by its surfactant properties. These properties influence its interaction with biological membranes and its potential as a bio-surfactant in various applications.
- Surfactant Activity : The compound acts as a surfactant that can reduce surface tension in aqueous solutions, facilitating the dispersion of hydrophobic substances. This property is particularly useful in enhancing the solubility of organic compounds in water.
- Bioactivity Against Microorganisms : Preliminary studies suggest that ethoxylated compounds can exhibit antimicrobial properties. The mechanism may involve disrupting microbial cell membranes due to their amphiphilic nature.
- Viscosity Reduction : Research indicates that the compound can significantly reduce the viscosity of crude oil and other viscous fluids, which is beneficial in oil recovery processes and improving flow characteristics in pipelines .
Case Study 1: Viscosity Reduction in Crude Oil
A study demonstrated that the addition of this compound resulted in a viscosity reduction of crude oil by up to 60% at low temperatures. This effect was attributed to the surfactant's ability to modify the rheological properties of the oil by preventing wax crystal formation .
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial effects of various ethoxylated compounds found that this compound showed significant activity against certain bacterial strains. The study highlighted its potential as a bio-surfactant for environmental applications where microbial control is necessary .
Data Table: Summary of Biological Activities
Safety and Environmental Impact
Despite its beneficial properties, safety data indicate that this compound can cause serious eye damage upon contact. It is classified under serious eye damage (Category 1) according to GHS standards . Therefore, appropriate handling measures must be taken to minimize exposure.
Q & A
Q. What are the standard synthetic pathways and characterization methods for 2,5,8,11-tetramethyl-6-dodecyn-5,8-diol ethoxylate?
The compound is synthesized via ethoxylation of 2,5,8,11-tetramethyl-6-dodecyn-5,8-diol, often using methyl isoamyl ketone (MIAK) as a precursor to form nonionic gemini surfactants . Characterization typically involves:
Q. How is the surfactant efficiency of this compound evaluated in aqueous systems?
Dynamic surface tension (DST) and wettability are key metrics:
- Maximum bubble pressure method measures DST reduction (e.g., 0.1 wt% surfactant in DI water lowers DST to ~35–40 mN/m) .
- Sessile drop contact angle analysis quantifies wettability on substrates like semiconductors, with angles <30° indicating high surface activity .
Q. What are its primary applications in experimental formulations?
- Inkjet printing : Reduces foaming and improves dye dispersion at 0.01–5 wt% concentrations in aqueous inks .
- Waterborne coatings : Enhances pigment wetting while minimizing defoaming trade-offs .
Advanced Research Questions
Q. How do structural features (e.g., ethoxylation degree, branching) influence its performance in diverse formulations?
- Ethoxylation degree : Higher ethoxylation increases hydrophilicity, improving compatibility with polar solvents but may reduce defoaming efficacy .
- Branching : The tetramethyl-dodecyn backbone enhances steric stabilization, critical for nanoparticle dispersion in coatings .
- Experimental design : Use controlled radical polymerization to vary ethoxymer distributions and correlate with surface activity via Langmuir trough assays .
Q. How can researchers resolve contradictions in wetting efficiency data across studies?
Discrepancies may arise from:
- Substrate variability : Wettability on silicon vs. polymer surfaces requires standardized testing protocols (e.g., Krüss drop shape analyzer) .
- Solution aging : Hydrolytic stability of ethoxylates affects reproducibility; monitor pH and storage conditions .
- Cross-study validation : Compare results with benchmark surfactants (e.g., SURFYNOL® series) under identical conditions .
Q. What environmental safety considerations apply to its use in academic research?
- Endocrine disruption potential : Screen using EPA’s Tier 1 assays (e.g., estrogen receptor binding) due to structural similarity to alkylphenol ethoxylates .
- Biodegradation : Assess via OECD 301F tests; gemini surfactants often show slower degradation than linear analogues .
Methodological Guidance
Q. How to optimize ethoxylation for targeted applications?
- Catalyst selection : Compare NaOH/KOH (broad ethoxymer distribution) vs. double-metal cyanide catalysts (narrow distribution) .
- Reaction monitoring : Use MALDI-TOF MS to track ethoxylation progression and byproduct formation .
Q. What advanced techniques quantify its interaction with biological membranes?
- Fluorescence anisotropy : Measure membrane fluidity changes in bacterial models (e.g., Staphylococcus aureus) .
- Cytotoxicity assays : Use HepG2 liver cells to assess DNA adduct formation, leveraging CYP1A1/1B1 overexpression post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
